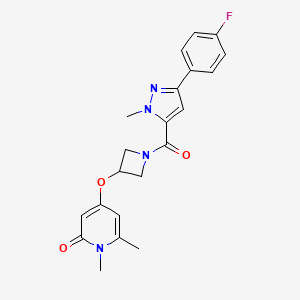

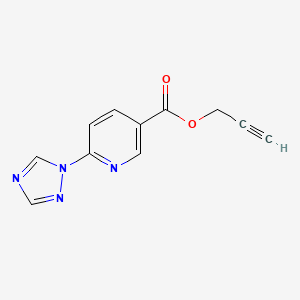

![molecular formula C11H14N2O3S B2514077 2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1286706-04-4](/img/structure/B2514077.png)

2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H14N2O3S and its molecular weight is 254.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives Formation

Research has demonstrated various methods for synthesizing derivatives of thiazolopyrimidin compounds, which share a core structure with the specified chemical. For instance, Kumar et al. (2008) described a process involving the reaction of 3-(2-amino-4-thiazolyl)coumarins with ethyl acetoacetate, leading to the synthesis of 7-methyl-3-(2-oxo-2H-chromen-3-yl)-5H-thiazolo[3,2-a]pyrimidin-5-ones through a single step or alternative condensation pathways (Kumar, Reddy, & Rao, 2008). Additionally, Darehkordi and Ghazi (2015) explored an efficient ultrasonic-assisted synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, highlighting the role of modified montmorillonite nanostructure as a catalyst (Darehkordi & Ghazi, 2015).

Biological Activity

The research conducted by Youssef et al. (2011) on 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one revealed its potential biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, indicating the compound's relevance in antimicrobial studies (Youssef, Abbady, Ahmed, & Omar, 2011).

Heterocyclic Chemistry

Investigations into the structural aspects and synthetic pathways of thiazolopyrimidine derivatives, such as the work by Veretennikov and Pavlov (2013), have contributed to the expansion of heterocyclic chemistry by offering methodologies for generating a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives through reactions of 2-aminothiazoles (Veretennikov & Pavlov, 2013).

Supramolecular Aggregation and Conformational Studies

The study by Nagarajaiah and Begum (2014) on thiazolopyrimidines elaborates on how structural modifications lead to changes in supramolecular aggregation, providing insights into their conformational features and highlighting the influence of substituents on intermolecular interaction patterns (Nagarajaiah & Begum, 2014).

Fluorescence and Quantum Yield Studies

Significantly, Shi et al. (2016) demonstrated that specific organic fluorophores related to the thiazolopyrimidine structure are primary contributors to the high fluorescence quantum yields of carbon dots, indicating potential applications in materials science and nanotechnology (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Osada, & Zhang, 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that similar compounds interact with their targets, causing a variety of biological effects . These interactions often result in changes to the target’s function, which can have therapeutic effects.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have excellent pharmacokinetics in preclinical species . These properties can have a significant impact on the bioavailability of the compound, affecting its therapeutic efficacy.

Result of Action

Similar compounds have been found to have a variety of biological effects, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and efficacy .

properties

IUPAC Name |

2-(6-ethyl-7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-3-8-6(2)12-11-13(10(8)16)7(5-17-11)4-9(14)15/h7H,3-5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWGZZLPAMJIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2N(C1=O)C(CS2)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-hydroxyphenyl)-1-methyl-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2513997.png)

![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)

![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)

![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

![N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2514010.png)